molecular formula C23H25N7O2 B2822487 1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone CAS No. 2034281-49-5

1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone

Cat. No.: B2822487
CAS No.: 2034281-49-5
M. Wt: 431.5
InChI Key: DBOSHJZXGNOPTE-UHFFFAOYSA-N
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Description

The compound “1-(4-(4-(1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule. It contains several functional groups including a pyrazole, a pyrimidine, an azetidine, a piperazine, and a phenyl group .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. The pyrazole and pyrimidine rings are nitrogen-containing heterocycles, while the azetidine ring is a three-membered nitrogen-containing ring. The piperazine ring is a six-membered ring with two nitrogen atoms. The phenyl group is a six-membered carbon ring .

Scientific Research Applications

Heterocyclic Compound Synthesis

A significant aspect of the scientific research surrounding this compound involves the synthesis of novel heterocyclic compounds. For example, studies have demonstrated the preparation of pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles that incorporate phenylsulfonyl moiety. These processes highlight a facile, efficient, and one-pot synthesis methodology, emphasizing the compound's utility as a precursor in generating diverse heterocyclic systems with potential for Aurora-A kinase inhibition, a target relevant in cancer therapy Shaaban, Saleh, Mayhoub, & Farag, 2011.

Biological Activities and Pharmaceutical Applications

The biological evaluation of derivatives synthesized from this compound has shown promising results in various domains, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. For instance:

  • The antimicrobial and antifungal properties of newly synthesized compounds indicate moderate effects against bacterial and fungal species Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008.
  • Certain derivatives have exhibited significant antiviral activity, with specific compounds showing potent effects against human enteroviruses and coxsackieviruses at nanomolar concentrations Chern, Shia, Hsu, Tai, Lee, Lee, Chang, Tseng, & Shih, 2004.
  • The anticancer activity of anthranilamide–pyrazolo[1,5‐a]pyrimidine conjugates was evaluated, showing significant cytotoxicity in cervical cancer cells and indicating a potential mechanism through the activation of p53, a crucial tumor suppressor Kamal, Tamboli, Ramaiah, Adil, Rao, Viswanath, Mallareddy, Pushpavalli, & Pal‐Bhadra, 2012.

Properties

IUPAC Name

1-[4-[4-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2/c1-17(31)18-3-5-20(6-4-18)27-9-11-28(12-10-27)23(32)19-14-29(15-19)21-13-22(25-16-24-21)30-8-2-7-26-30/h2-8,13,16,19H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOSHJZXGNOPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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